Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Benzyl 2-oxo-8-azaspiro[45]decane-8-carboxylate is a spiro compound characterized by its unique bicyclic structure, where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the use of commercially available reagents. One common method is based on the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of solvents such as dioxane and reagents like hydrochloric acid (HCl) and sodium borohydride (NaBH4) for reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific structural features and the presence of a benzyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
benzyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C17H21NO3/c19-15-6-7-17(12-15)8-10-18(11-9-17)16(20)21-13-14-4-2-1-3-5-14/h1-5H,6-13H2 |
InChI Key |
XZZCFYFQSIOJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CC1=O |
Origin of Product |
United States |
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